molecular formula C15H19BrN4 B15104225 N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B15104225
M. Wt: 335.24 g/mol
InChI Key: LLGUZWAUCSIJGW-UHFFFAOYSA-N
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Description

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to the compound’s unique chemical and biological properties.

Preparation Methods

The synthesis of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like glacial acetic acid. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions may introduce different functional groups into the pyridazine ring.

Scientific Research Applications

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anticancer, and antihypertensive activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential herbicidal and antifeedant agent .

Mechanism of Action

The mechanism of action of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity, high dipole moment, and dual hydrogen-bonding capacity, contribute to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The compound’s interaction with these molecular targets can lead to a range of pharmacological effects, including antimicrobial, anticancer, and antihypertensive activities.

Properties

Molecular Formula

C15H19BrN4

Molecular Weight

335.24 g/mol

IUPAC Name

N-[6-(4-bromophenyl)pyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C15H19BrN4/c1-20(2)11-3-10-17-15-9-8-14(18-19-15)12-4-6-13(16)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,19)

InChI Key

LLGUZWAUCSIJGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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